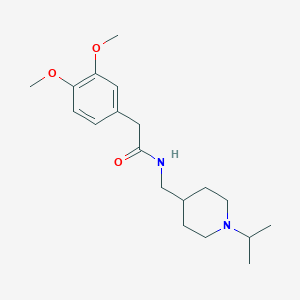![molecular formula C22H13ClF3NO B2843184 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-84-3](/img/structure/B2843184.png)
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 4-Chloro-3-trifluoromethyl-2-phenoxyquinoline, is a synthetic compound with potential applications in scientific research. It has a molecular weight of 308.45 g/mol and a melting point of 113°C. It is a yellow crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). This compound has several interesting properties that make it useful in laboratory experiments.
Aplicaciones Científicas De Investigación
Structural and Optical Properties of Quinoline Derivatives
Quinoline derivatives exhibit significant structural and optical properties that are crucial for applications in thin-film fabrication and optoelectronic devices. The study by Zeyada, El-Nahass, and El-Shabaan (2016) focuses on the properties of quinoline derivatives when transformed into thin films. Their research demonstrates the nanocrystalline dispersion in an amorphous matrix upon thermal deposition, maintaining the chemical bonds integrity as evidenced by FTIR spectral measurements. The optical properties, including absorption parameters and electron transition types, were comprehensively analyzed, suggesting the potential use of these materials in photovoltaic devices and electronic displays (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and NLO Analyses
Another study delves into the DFT and TD-DFT/PCM calculations to characterize the molecular structure, spectroscopic properties, and nonlinear optical (NLO) analyses of quinoline dyes. The work by Wazzan, Al-Qurashi, and Faidallah (2016) highlights the importance of quinoline derivatives in biological potentials and corrosion inhibition, owing to their optimized structural parameters and NLO properties. Such insights are pivotal for developing new materials with enhanced optical and electronic functionalities (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties and Device Applications
The photovoltaic properties of quinoline derivatives are explored by Zeyada, El-Nahass, and El-Shabaan (2016), where they demonstrate the application of these materials in organic–inorganic photodiode fabrication. Their study reveals the enhanced photovoltaic properties and diode parameters under illumination, showcasing the potential of quinoline derivatives in improving the efficiency and performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial and Antifungal Activities
The synthesis of new quinoline derivatives with potential antibacterial and antifungal activities is reported by Kategaonkar et al. (2010). Their work provides a foundation for the development of novel antimicrobial agents, opening new avenues for pharmaceutical applications and drug development (Kategaonkar et al., 2010).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALLYPNYCDNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

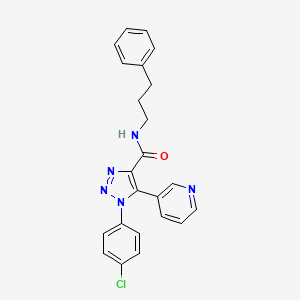
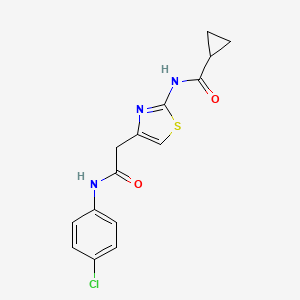
![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)
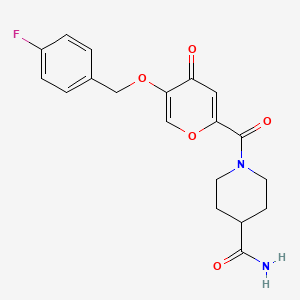
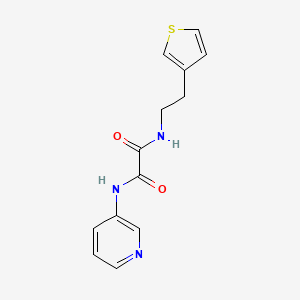

![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)
![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)

